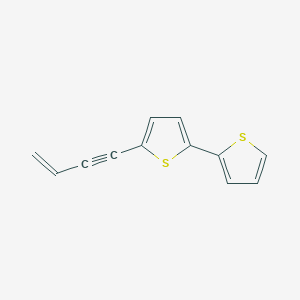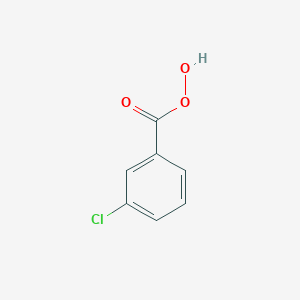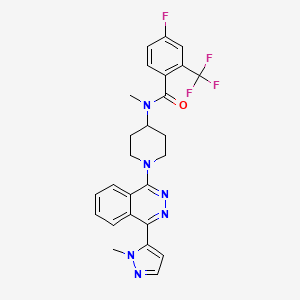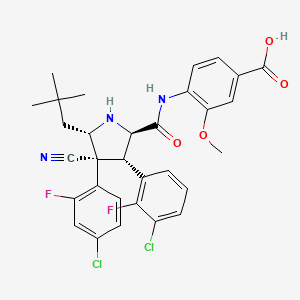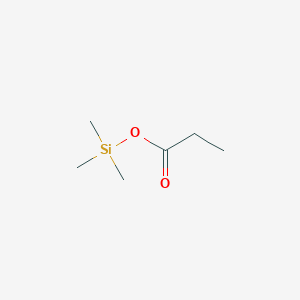
Trimethylsilyl propionate
Overview
Description
Trimethylsilyl propionate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propionate moiety. It is widely used as an internal reference standard in nuclear magnetic resonance spectroscopy, particularly for aqueous solvents like deuterium oxide .
Mechanism of Action
Target of Action
Trimethylsilyl propionate, also known as Propanoic acid, TMS derivative , is a chemical compound that contains a trimethylsilyl group . This compound doesn’t have a specific biological target. Instead, it is primarily used as an internal reference in nuclear magnetic resonance (NMR) for aqueous solvents .
Mode of Action
The trimethylsilyl group in the compound is chemically inert and has a large molecular volume . This makes it useful in a number of applications, including as an internal standard in NMR spectroscopy . In NMR, it provides a reference peak against which other peaks in the spectrum can be compared.
Result of Action
The primary result of this compound’s action is its utility in NMR spectroscopy . By serving as an internal reference, it allows for more accurate and reliable interpretation of NMR spectra. This can aid in the identification and characterization of other compounds.
Action Environment
The action of this compound is influenced by the environment in which NMR spectroscopy is conducted. Factors such as the solvent used, temperature, and pH can affect the chemical shift of the this compound peak in the NMR spectrum . Therefore, these factors must be carefully controlled during NMR experiments to ensure accurate and reliable results.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl propionate can be synthesized through the reaction of a lower alkyl propiolate with chlorotrimethylsilane in the presence of dry benzene and triethylamine . This method involves silylation of the lower alkyl ester of propiolic acid, resulting in the formation of trimethylsilyl lower alkyl propiolate, which is a key intermediate in the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halides and other nucleophiles are employed under mild conditions.
Major Products Formed:
Oxidation: Propionic acid derivatives.
Reduction: Propanol derivatives.
Substitution: Various substituted propionate derivatives.
Scientific Research Applications
Trimethylsilyl propionate has diverse applications in scientific research:
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of emulsifying agents and other organosilicon compounds.
Comparison with Similar Compounds
- Trimethylsilylpropanoic acid
- Trimethylsilylpropionic acid
- Tetramethylsilane
Comparison: Trimethylsilyl propionate is unique due to its specific application as an internal standard in aqueous nuclear magnetic resonance spectroscopy. While compounds like tetramethylsilane are also used as standards, this compound offers better solubility in aqueous solvents, making it more suitable for certain applications .
Biological Activity
Trimethylsilyl propionate (TSP) is a derivative of propionic acid that has gained attention in various fields, particularly in analytical chemistry and biological research. This article delves into the biological activity of TSP, highlighting its applications, mechanisms of action, and relevant research findings.
This compound is primarily used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) due to its ability to enhance the volatility and stability of analytes. Its empirical formula is , with a molar mass of 132.23 g/mol. The compound is characterized by its high thermal stability and low volatility, making it suitable for various analytical applications .
1. Antimicrobial Properties
Research has indicated that TSP exhibits antimicrobial activity against various bacterial strains. A study demonstrated that TSP can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a preservative in food and pharmaceutical industries. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
2. Cytotoxic Effects
TSP has shown cytotoxic effects on certain cancer cell lines. In vitro studies revealed that TSP can induce apoptosis in human cancer cells, including breast and lung cancer cells. The cytotoxicity was found to be dose-dependent, with higher concentrations leading to increased cell death rates .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induction of apoptosis |
| A549 (Lung) | 30 | Cell cycle arrest |
| HeLa (Cervical) | 20 | Mitochondrial dysfunction |
3. Effects on Fertility
Recent studies have explored the impact of TSP on male fertility in animal models. Research indicated that exposure to TSP could impair spermatogenesis, leading to decreased sperm motility and viability. These findings raise concerns regarding the reproductive toxicity of TSP, particularly in environments where exposure is likely .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, TSP was tested against a panel of microbial pathogens. The results showed significant inhibition zones around agar wells containing TSP, particularly against Gram-positive bacteria. This study supports the use of TSP as a potential antimicrobial agent in clinical settings.
Case Study 2: Cytotoxicity Assessment
A series of cytotoxicity assays were conducted using various concentrations of TSP on different cancer cell lines. The results confirmed that TSP effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations above 20 µM.
Properties
IUPAC Name |
trimethylsilyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSRWXFOZLIWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168568 | |
| Record name | Silanol, trimethyl-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16844-98-7 | |
| Record name | Silanol, trimethyl-, propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, trimethyl-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl Propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




